molecular formula C10H21NO5S B1526627 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate CAS No. 174626-25-6

4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate

Cat. No. B1526627
M. Wt: 267.34 g/mol
InChI Key: LYPFMWLZWKNRRA-UHFFFAOYSA-N
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Description

“4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate” is a chemical compound. It is a derivative of amino acids and is often used in organic synthesis . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids . These protected amino acids can be used as starting materials in peptide synthesis . A common method for deprotection uses trifluoroacetic acid (TFA) and requires large excesses .

Scientific Research Applications

Chemical Structure and Stability Studies

  • Electronic Structure and Thermal Stability: A study on sulfenic acids in the gas phase, including methanesulfenic acid generated from compounds similar to 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate, revealed insights into the electronic structure and thermal stability of these compounds. This research is important for understanding the behavior of such chemicals under various conditions (Lacombe et al., 1996).

Synthesis Processes and Efficiency

  • Practical Synthesis Methods: A practical one-pot synthesis of N-(tert-Butoxycarbonyl)sulfamide, a derivative of 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate, has been developed. This process showcases the efficiency and practicality in synthesizing complex compounds, which is essential in various research fields (Masui et al., 2004).

Application in Pharmaceutical Research

  • Intermediate in Drug Synthesis: The compound has been used as an intermediate in the synthesis of protected β-amino acids, which are crucial in the development of pharmaceuticals. This demonstrates its role in facilitating complex chemical reactions in drug development (Robinson & Wyatt, 1993).
  • Development of Novel Antibiotics: Its derivatives have been used in the synthesis of novel antibiotics, such as in the preparation of gemifloxacin intermediates. This highlights its significance in the creation of new medicinal compounds (Noh et al., 2004).

Catalysis and Chemical Reactions

  • Catalytic Applications: The compound has been used as a nitrogen source in catalytic aminohydroxylation and aziridination of olefins. This showcases its utility in facilitating and optimizing chemical reactions, a vital aspect of chemical research (Gontcharov et al., 1999).

Synthesis of Complex Molecules

  • Synthesis of Enantiopure Compounds: The compound has been involved in the synthesis of enantiopure compounds, such as alliin analogues, demonstrating its role in producing stereochemically complex molecules (Aversa et al., 2005).
  • Use in Asymmetric Hydrogenation: It has been utilized in the asymmetric hydrogenation of enamines, indicating its importance in the synthesis of chiral molecules, a key area in modern organic synthesis (Kubryk & Hansen, 2006).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5S/c1-10(2,3)16-9(12)11-7-5-6-8-15-17(4,13)14/h5-8H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFMWLZWKNRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727162
Record name 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate

CAS RN

174626-25-6
Record name 4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Chen, Z Li, X Sun, H Ma, X Chen, J Ren, K Hu - Synthesis, 2011 - thieme-connect.com
The biologically important isothiocyanate sulforaphane (4-isothiocyanatobutyl methyl sulfoxide) was synthesized in six simple steps from commercially available 4-aminobutan-1-ol with …
Number of citations: 30 www.thieme-connect.com
J Shonberg, C Draper-Joyce, SN Mistry… - Journal of Medicinal …, 2015 - ACS Publications
We recently demonstrated that SB269652 (1) engages one protomer of a dopamine D 2 receptor (D 2 R) dimer in a bitopic mode to allosterically inhibit the binding of dopamine at the …
Number of citations: 42 pubs.acs.org
ER Shore, M Awais, NM Kershaw… - Journal of medicinal …, 2016 - ACS Publications
Opening of the mitochondrial permeability transition pore (MPTP) causes mitochondrial dysfunction and necrosis in acute pancreatitis (AP), a condition without specific drug treatment. …
Number of citations: 58 pubs.acs.org
SN Mistry, J Shonberg, CJ Draper-Joyce… - Journal of Medicinal …, 2015 - ACS Publications
Recently, we have demonstrated that N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) (1) adopts a bitopic pose at one …
Number of citations: 50 pubs.acs.org
C D'Amore, G Orso, F Fusi, MA Pagano… - Frontiers in …, 2016 - frontiersin.org
Norbormide (NRB) is a unique compound that acts directly on rat vascular myocytes to trigger a contractile process, through an as yet unknown mechanism, which results in the …
Number of citations: 11 www.frontiersin.org
L Buglioni - 2016 - publications.rwth-aachen.de
Sulfur reactivity has received great attention since the ancient times.[1] Today, sulfur represents the fifth most present element in pharmaceuticals approved by the US Food and Drug …
Number of citations: 3 publications.rwth-aachen.de
E Lohou, NA Sasaki, A Boullier, M Duplantier… - Pharmaceuticals, 2019 - mdpi.com
There is an urgent need to propose effective treatments for Alzheimer’s disease (AD). Although the origin of the disease is poorly understood, several therapeutic options have been …
Number of citations: 4 www.mdpi.com
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 8 pubs.acs.org

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